molecular formula C7H12N2O B2870396 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol CAS No. 86354-06-5

2-(1-methyl-1H-imidazol-2-yl)propan-2-ol

Cat. No. B2870396
CAS RN: 86354-06-5
M. Wt: 140.186
InChI Key: KMXMJCYZZXTVQH-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-imidazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H12N2O . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. For example, imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . In another study, (1-methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The alcohols derived from (1-methyl-1H-imidazol-2-yl) methanol were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring (such as 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol) and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antimicrobial agents .

Anti-Inflammatory Effects

Imidazole-based molecules have been investigated for their anti-inflammatory activity. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs. Further studies are needed to explore the specific mechanisms involved .

Antitumor Properties

Certain imidazole derivatives, including 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol, have demonstrated antitumor effects. These compounds may interfere with cancer cell growth, making them interesting candidates for cancer therapy .

Antidiabetic Potential

Researchers have explored the role of imidazole-containing compounds in managing diabetes. These molecules may influence glucose metabolism or insulin sensitivity, offering potential benefits for diabetic patients .

Antioxidant Activity

Imidazole derivatives often possess antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage. Investigations into the antioxidant capacity of 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol could reveal its therapeutic potential .

Anti-Allergic Effects

Imidazole-based compounds may modulate immune responses, potentially alleviating allergic reactions. Their role in managing allergies warrants further exploration .

Antipyretic Properties

Some imidazole derivatives exhibit antipyretic effects, helping to reduce fever. Understanding the mechanisms behind this activity could lead to the development of improved antipyretic drugs .

Other Applications

Apart from the mentioned fields, imidazole-containing compounds have been investigated for antiviral, antifungal, and ulcerogenic activities. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antiprotozoal and antibacterial) .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,10)6-8-4-5-9(6)3/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMJCYZZXTVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 1-methylimidazole was dissolved in dry THF and the solution cooled to 5° C. A 10% excess n-butylithium was added over one hour period with the reaction vessel being maintained at a temperature range of 5°-20° C. under nitrogen. The solution at the end of the addition was homogenous and purplish in color. After stirring two hours at room temperature, the reaction flask was then cooled to ~10° C. and the acetone in dry THF was added slowly with stirring. After the addition the solution was allowed to stir at ambient temperature one hour then poured onto ice-water. The aqueous layer was acidified with dilute HCl and extracted with ether. The aqueous layer was then basified with K2CO3 then extracted with CH2Cl2 several times. The combined and dried CH2Cl2 extracts were concentrated to yield a white solid which was recrystallized from ethyl acetate; mp 128°-129° C. Structure was confirmed by IR and NMR.
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